molecular formula C12H22O14Sr B157204 Strontium gluconate CAS No. 10101-21-0

Strontium gluconate

カタログ番号 B157204
CAS番号: 10101-21-0
分子量: 477.9 g/mol
InChIキー: QRVYVKGHSWMAJI-IYEMJOQQSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Strontium gluconate is a compound that has been studied for its potential effects on bone formation and mineralization. It is related to strontium ranelate, a medication used in the treatment of osteoporosis, particularly in elderly patients who may have decreased renal function and are at risk for accumulation of the element . This compound itself is not explicitly mentioned in the provided papers, but the studies on similar strontium compounds and their interactions with biological systems can offer insights into its potential applications and behavior.

Synthesis Analysis

The synthesis of strontium compounds has been explored in various studies. For instance, strontium dicarboxylates have been synthesized using simple methods without template agents, resulting in compounds such as strontium glutarate and strontium adipate . Another study developed a novel method for the synthesis of strontium complexes, which yielded highly pure strontium R-glutamate and strontium di(hydrogen S-glutamate) under hydrothermal conditions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of strontium

科学的研究の応用

Strontium Gluconate in Bone Metabolism and Osteoporosis

  • Bone Formation and Osteoporosis Treatment : this compound has shown promise in osteoporosis treatment. Studies indicate it can enhance osteogenic differentiation and matrix mineralization, counteracting the inhibitory effects of certain drugs on bone formation (Aimaiti et al., 2019).
  • Bone Mineralization and Alkaline Phosphatase : Research on human alkaline phosphatase in complex with strontium suggests its role in osteomalacia, characterized by impaired bone mineralization. The substitution of calcium by strontium in certain conditions leads to changes in bone mineralization (Llinas et al., 2006).
  • Enhancing Bone Regeneration : Strontium, as part of biomaterial scaffolds, significantly promotes proliferation rate and osteogenic differentiation in vitro and in vivo, demonstrating its utility in bone tissue engineering and regeneration (Quade et al., 2019).

Pharmacokinetics and Disposition

  • Role as a Kinetic Marker : this compound is utilized as a kinetic marker for calcium, providing insights into calcium disposition and the impact of drugs on this process (Moraes et al., 1991).
  • Interaction with Other Drugs : The disposition of this compound is influenced by other drugs, like nifedipine, altering its half-life and distribution, which supports its use in studying calcium disposition in vivo (Moraes et al., 1991).

Other Biological Effects

  • Influence on Bone Cells and Mineralization : Strontium ranelate, a compound related to this compound, influences bone cells by promoting bone formation and inhibiting bone resorption, affecting the bone mineral matrix (Pilmane et al., 2017).
  • Effects on Bone Quality and Quantity : Low doses of strontium, like those found in this compound, can influence bone quality and quantity, as observed in animal studies (Grynpas & Marie, 1990).

作用機序

Target of Action

Strontium gluconate primarily targets osteoblasts and chondrocytes . Osteoblasts are cells that synthesize bone, while chondrocytes are cells found in healthy cartilage. This compound has been shown to stimulate the anabolic activity of chondrocytes and enhance chondrogenic differentiation .

Mode of Action

This compound interacts with its targets by promoting the formation of new bone by osteoblasts and reducing the resorption of bone by osteoclasts . This dual action results in an overall increase in bone mass. This compound also enhances the anabolic activity of chondrocytes and promotes chondrogenic differentiation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to increase the expression of key osteoblastogenesis genes, thereby promoting the differentiation and proliferation of pre-osteoblasts and osteoblasts . This results in an increase in the rate of bone formation and the synthesis of collagen and non-collagen proteins in the bone . This compound also inhibits osteoclast differentiation, thereby reducing bone resorption .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Strontium is absorbed in the gut, with an absolute bioavailability of about 25% after an oral dose . The mean half-life of strontium is reported to be 5.4 days . The rates of clearance and the apparent volume of distribution at steady state are similar to those of calcium .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced osteoblast differentiation and suppressed osteoclast activity . This leads to increased bone mass and improved bone tissue quality . In chondrocytes, this compound upregulates genes such as collagen II, Sox9, and aggrecan, while downregulating IL-1β . This results in reduced cartilage degeneration and stimulated cartilage matrix formation .

Action Environment

Environmental factors can influence the action of this compound. For instance, the bioavailability of strontium in soil can affect its uptake by plants . Strontium in soil is mainly associated with the exchangeable and soil solution fraction, making it readily bioavailable for plant uptake . Strontium can form complexes with organic matter content in soil and become less bioavailable . These factors can potentially influence the efficacy and stability of this compound.

特性

IUPAC Name

strontium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Sr/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYVKGHSWMAJI-IYEMJOQQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Sr(HOCH2(CHOH)4CO2)2, C12H22O14Sr
Record name Strontium gluconate
Source Wikipedia
URL https://en.wikipedia.org/w/index.php?title=Strontium_gluconate&action=edit&redlink=1
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

526-95-4 (Parent), 22537-39-9 (Parent)
Record name Strontium gluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

477.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10101-21-0
Record name Strontium gluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strontium D-gluconate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STRONTIUM GLUCONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V82624AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strontium gluconate
Reactant of Route 2
Strontium gluconate
Reactant of Route 3
Strontium gluconate
Reactant of Route 4
Strontium gluconate
Reactant of Route 5
Reactant of Route 5
Strontium gluconate
Reactant of Route 6
Strontium gluconate

Q & A

Q1: How does Strontium Gluconate affect bone metabolism?

A1: While the exact mechanism of action is complex and not fully elucidated, research suggests this compound exerts a dual effect on bone metabolism. It appears to stimulate bone formation by promoting osteoblast activity, the cells responsible for building new bone. [, ] Simultaneously, it may also decrease bone resorption, possibly by influencing osteoclast activity, the cells responsible for breaking down bone. [] This dual action makes it distinct from some other osteoporosis treatments that primarily focus on reducing bone resorption.

Q2: Can this compound be used as a marker for studying calcium disposition in the body?

A2: Yes, research suggests that the pharmacokinetic behavior of strontium closely resembles that of calcium. Studies have shown that this compound, when administered intravenously, exhibits similar clearance rates and an apparent volume of distribution comparable to the exchangeable calcium pool. [, ] This similarity allows researchers to use this compound as a marker to study calcium disposition in vivo and investigate the influence of drugs or diseases on calcium metabolism. [, ]

Q3: What is the impact of Nifedipine, a calcium channel blocker, on this compound disposition?

A3: Studies show that Nifedipine, a calcium channel blocker, significantly alters the pharmacokinetic profile of this compound. Administration of Nifedipine leads to a marked reduction in the half-life and apparent volume of distribution of this compound. [] This suggests that Nifedipine, through its action on voltage-operated calcium channels, influences the distribution and elimination of strontium in the body. []

Q4: Are there any in vivo studies demonstrating the efficacy of this compound in treating osteoporosis?

A4: Yes, preclinical studies using rat models of glucocorticoid-induced osteoporosis have demonstrated the therapeutic potential of this compound. [] These studies reported that this compound administration effectively restored bone formation in the treated animals. [] Further research, including clinical trials, is essential to confirm these findings and evaluate the efficacy and safety of this compound in treating osteoporosis in humans.

Q5: How does oral supplementation with this compound affect strontium levels in the body?

A5: Research indicates a direct correlation between oral this compound intake and serum strontium levels. [] Increasing oral doses of this compound result in a proportional rise in serum strontium concentrations and subsequent uptake into cells. [] Importantly, moderate doses of this compound do not appear to negatively impact calcium levels in serum or soft tissues. []

Q6: Does this compound impact chondrocytes and mesenchymal stromal cells?

A6: Research suggests that this compound might offer potential benefits in the context of articular cartilage. Studies show that it may enhance the anabolic activity of chondrocytes, the cells responsible for maintaining and repairing cartilage. [] Additionally, this compound may promote the differentiation of mesenchymal stromal cells into chondrocytes, potentially supporting cartilage regeneration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。